

Technical Data Sheet: (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

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An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of **(S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate**. This chiral building block is of significant interest in medicinal chemistry and drug discovery due to its versatile pyrrolidine scaffold, which is a core component in numerous biologically active compounds.

Core Chemical Properties and Identifiers

(S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a derivative of proline, featuring a Boc-protected nitrogen on the pyrrolidine ring and a primary amine on the ethyl side chain. This bifunctional nature allows for selective chemical modifications, making it a valuable intermediate in multi-step syntheses.

Property	Value	Reference
IUPAC Name	tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate	
Synonyms	(S)-2-(2-Amino-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, 1-Boc-(S)-2-(2-aminoethyl)pyrrolidine	[1]
CAS Number	550378-07-9 (for the (R)-enantiomer)	
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	214.30 g/mol	[2]
Appearance	Typically a liquid or low-melting solid	
Boiling Point	297.5 ± 13.0 °C (Predicted for an isomer)	[2]
Density	1.029 g/cm ³ (Predicted for an isomer)	[2]
pKa	10.42 ± 0.10 (Predicted for an isomer)	[2]
Storage Temperature	2-8°C, under inert atmosphere	[3]

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis for **(S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate** is not readily available in the provided search results. However, a plausible and chemically sound synthetic route can be designed starting from the commercially available (S)-Boc-prolinol. This multi-step process involves chain extension and functional group transformation.

Proposed Synthetic Pathway:

The logical progression from a readily available chiral precursor involves a three-step sequence: activation of the primary alcohol, nucleophilic substitution to introduce a nitrile, and subsequent reduction to the primary amine.



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Figure 1: Proposed synthetic pathway for **(S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate**.

Detailed Experimental Protocol (Hypothetical):

- Step 1: Tosylation of (S)-Boc-prolinol.
 - Dissolve (S)-Boc-prolinol (1 equivalent) in anhydrous dichloromethane (CH_2Cl_2) and cool the solution to 0°C in an ice bath.
 - Add pyridine (1.5 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).
 - Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring overnight.
 - Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1N HCl, saturated NaHCO_3 solution, and brine.^[4]
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can be used in the next step without further purification.
- Step 2: Nucleophilic Substitution with Cyanide.
 - Dissolve the tosylated intermediate from Step 1 in dimethyl sulfoxide (DMSO).
 - Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.

- Heat the reaction mixture to 60-70°C and stir for several hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
- Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the nitrile intermediate. Purify by column chromatography on silica gel.
- Step 3: Reduction of the Nitrile to the Primary Amine.
 - Dissolve the nitrile intermediate from Step 2 in methanol (MeOH).
 - Add a catalytic amount of 10% Palladium on carbon (Pd/C).^[5]
 - Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 16-24 hours.^[5]
 - Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.^[5]
 - Concentrate the filtrate under reduced pressure to obtain the final product, **(S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate**.

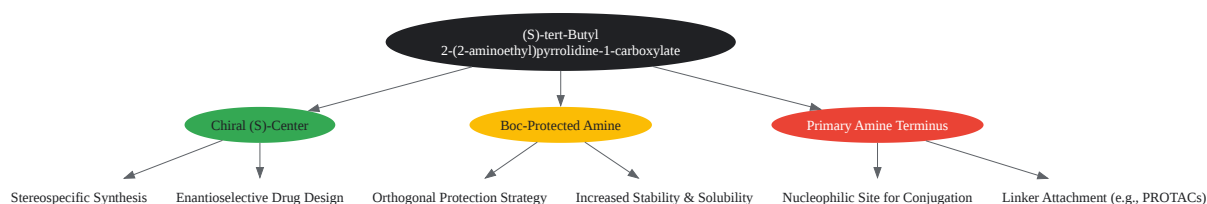
Applications in Research and Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.^[6]

- Chiral Building Block: As a chiral molecule, it is used in the stereoselective synthesis of complex drug candidates, ensuring high enantiomeric purity, which is critical for pharmacological activity and safety.^[7]
- Linker Chemistry: The primary amine serves as a versatile handle for conjugation. It can be used in peptide coupling, reductive amination, or reaction with various electrophiles to attach

the pyrrolidine core to other pharmacophores or linker systems, such as those used in Proteolysis Targeting Chimeras (PROTACs).

- Scaffold for Bioactive Molecules: The pyrrolidine nucleus is found in a wide array of drugs targeting different biological pathways, including enzyme inhibitors and receptor antagonists. [6][8] The specific (S)-configuration can be crucial for binding to enantioselective protein targets.[6]



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